Molecular Weight Differentiation from the N1-Benzyl Analog: A 14 Da Mass Shift with Implications for Lipophilicity and Binding
The target compound (C22H27N3O5S, MW 445.53 g/mol) differs from the closest structural analog, N1-benzyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide (C21H25N3O5S, MW 431.5 g/mol), by the presence of a para-methyl substituent on the benzyl ring, producing a molecular weight increment of 14.03 g/mol . This additional methyl group is predicted to increase lipophilicity (estimated ΔcLogP ≈ +0.5 log units), which can influence membrane permeability, protein binding, and pharmacokinetic distribution. In SAR studies of structurally related oxalamide series, para-substitution on the benzyl ring has been shown to modulate both potency and selectivity profiles [1].
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW = 445.53 g/mol; C22H27N3O5S; estimated cLogP higher due to 4-methyl substitution |
| Comparator Or Baseline | N1-benzyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide (CAS 872862-58-3): MW = 431.5 g/mol; C21H25N3O5S |
| Quantified Difference | ΔMW = +14.03 g/mol; estimated ΔcLogP ≈ +0.5 |
| Conditions | Calculated molecular properties based on structural comparison. |
Why This Matters
For procurement in SAR campaigns exploring benzyl substitution effects, the 14 Da mass difference provides a tractable handle for assessing the contribution of para-methylation to target engagement and ADME properties.
- [1] Borzilleri, R. M., Schroeder, G. M., & Cornelius, L. A. M. (2006). Oxalamide derivatives as kinase inhibitors. U.S. Patent Application Publication No. US20060241104 A1. Provides general SAR framework for oxalamide kinase inhibitors including benzyl substitution effects. View Source
